

# BI-671800 Target Validation in Asthma: A Technical Guide

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## Compound of Interest

Compound Name: BI-671800

Cat. No.: B606091

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This technical guide provides an in-depth overview of the target validation for **BI-671800** in the context of asthma. It covers the molecular target, mechanism of action, preclinical and clinical evidence, and detailed experimental methodologies.

## Executive Summary

**BI-671800** is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor that plays a pivotal role in the pathogenesis of allergic airway inflammation, a key feature of asthma. Prostaglandin D2 (PGD2), primarily released from mast cells upon allergen exposure, is the natural ligand for CRTH2. The interaction between PGD2 and CRTH2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s), orchestrates a cascade of inflammatory responses characteristic of asthma. By blocking this interaction, **BI-671800** aims to attenuate the underlying inflammation and improve clinical outcomes in asthma patients. Preclinical studies in mouse models of allergic asthma have demonstrated the efficacy of CRTH2 antagonism in reducing airway hyperresponsiveness and inflammation. Clinical trials in asthma patients have shown that **BI-671800** can lead to modest but statistically significant improvements in lung function, particularly in patients with evidence of eosinophilic inflammation.

## The Molecular Target: CRTH2

The primary molecular target of **BI-671800** is the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[1] CRTH2 is a G protein-coupled receptor that binds with high affinity to prostaglandin D2 (PGD2).[1]

## Expression Profile in Asthma

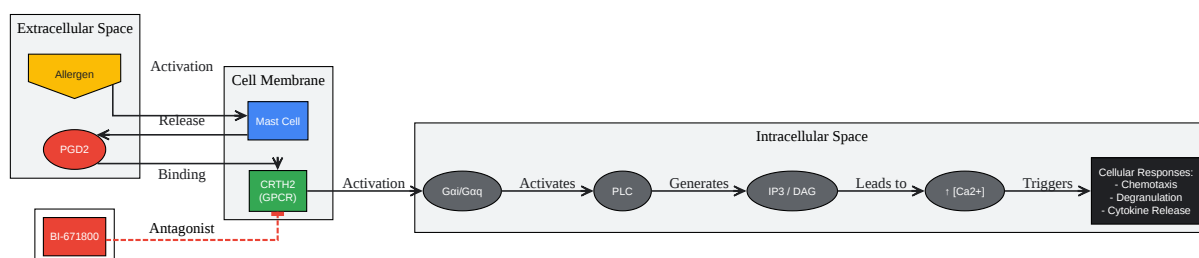
CRTH2 is predominantly expressed on key effector cells of type 2 inflammation, which is a hallmark of allergic asthma. These cells include:

- T helper 2 (Th2) cells: These cells orchestrate the allergic inflammatory response through the release of cytokines such as IL-4, IL-5, and IL-13.
- Eosinophils: These are key inflammatory cells in the asthmatic airway, contributing to tissue damage and airway hyperresponsiveness.
- Basophils: These cells release histamine and other inflammatory mediators.
- Type 2 Innate Lymphoid Cells (ILC2s): These are potent sources of type 2 cytokines.

The expression of CRTH2 on these cell types makes it a strategic target for therapeutic intervention in asthma.

## Signaling Pathway in Asthma

Upon binding of its ligand, PGD2, CRTH2 initiates a signaling cascade that promotes the recruitment and activation of inflammatory cells to the airways. The PGD2-CRTH2 signaling axis is strongly implicated in allergic inflammation.[1] PGD2 is primarily released from mast cells following allergen stimulation.[1] The interaction of PGD2 with CRTH2 stimulates the recruitment of Th2 cells, eosinophils, basophils, and ILC2s to the airways. This leads to the release of type 2 cytokines, eosinophil and basophil degranulation, and epithelial metaplasia.[1]



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### CRTH2 Signaling Pathway in Asthma

## Quantitative Data

### In Vitro Potency

**BI-671800** demonstrates high potency as a CRTH2 antagonist.

Parameter	Species	Value	Reference
IC50	Human CRTH2	4.5 nM	[2]
IC50	Mouse CRTH2	3.7 nM	[2]

## Clinical Efficacy in Asthma

Clinical trials have evaluated the efficacy of **BI-671800** in patients with asthma, both as a monotherapy and as an add-on to inhaled corticosteroids (ICS).

Trial 1: **BI-671800** in Controller-Naïve Asthma Patients[3]

Treatment Group	N	Change from Baseline in Trough FEV1 % Predicted (Adjusted Mean $\pm$ SE)	p-value vs. Placebo
Placebo	-	-	-
BI-671800 50 mg bid	-	3.08% $\pm$ 1.65%	0.0311
BI-671800 200 mg bid	-	3.59% $\pm$ 1.60%	0.0126
BI-671800 400 mg bid	-	3.98% $\pm$ 1.64%	0.0078
Fluticasone 220 $\mu$ g bid	-	8.62% $\pm$ 1.68%	<0.0001

Trial 2: **BI-671800** as Add-on Therapy to ICS[3]

Treatment Group	N	Change from Baseline in Trough FEV1 % Predicted (Adjusted Mean $\pm$ SE)	p-value vs. Placebo
Placebo	-	-	-
BI-671800 400 mg bid	-	3.87% $\pm$ 1.49%	0.0050
Montelukast 10 mg qd	-	2.37% $\pm$ 1.57%	0.0657

## Phase IIa Add-on Therapy Trial[4]

Treatment Group	N	Change from Baseline in Trough FEV1 % Predicted (Adjusted Mean $\pm$ SE)	p-value vs. Placebo
Placebo	108	-	-
BI-671800 200 mg bid	108	0.08% $\pm$ 0.62%	Not Significant
BI-671800 400 mg AM	108	0.28% $\pm$ 0.61%	Not Significant
BI-671800 400 mg PM	108	0.67% $\pm$ 0.63%	Not Significant

## Experimental Protocols

### Preclinical Models of Allergic Asthma

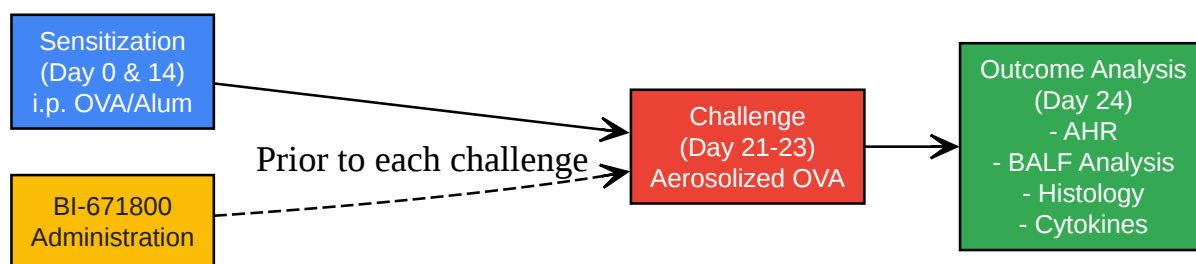
#### Ovalbumin (OVA)-Induced Airway Hyperresponsiveness Model<sup>[5][6]</sup>

This is a widely used model to mimic the eosinophilic inflammation and airway hyperresponsiveness seen in allergic asthma.

- **Animals:** BALB/c mice are typically used due to their Th2-biased immune responses.
- **Sensitization:** Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 20  $\mu$ g) emulsified in aluminum hydroxide (alum) as an adjuvant on days 0 and 14.
- **Challenge:** From day 21 to 23, mice are challenged with aerosolized OVA (e.g., 1% in saline) for 30 minutes each day.
- **BI-671800 Administration:** The compound is typically administered orally or via the desired route before each OVA challenge.
- **Outcome Measures:**
  - **Airway Hyperresponsiveness (AHR):** Measured 24 hours after the final challenge by exposing mice to increasing concentrations of methacholine and assessing the changes in

lung resistance and compliance using a whole-body plethysmograph or a forced oscillation technique.

- Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
- Lung Histology: Lungs are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia.
- Cytokine Analysis: Measurement of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA or other immunoassays.



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#### Ovalbumin-Induced Asthma Model Workflow

#### House Dust Mite (HDM)-Induced Allergic Asthma Model[7][8][9]

This model is considered more clinically relevant as HDM is a common human allergen.

- Animals: BALB/c or C57BL/6 mice are commonly used.
- Sensitization and Challenge: Mice are intranasally administered with HDM extract (e.g., 25 µg in 50 µL saline) for 5 consecutive days, followed by a rest period of 2 days. This cycle is repeated for several weeks to establish chronic airway inflammation.
- **BI-671800** Administration: The compound is administered prior to the HDM challenges.
- Outcome Measures: Similar to the OVA model, endpoints include AHR measurement, BAL fluid analysis, lung histology, and cytokine profiling.

## Clinical Trial Methodologies

Phase II, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Trials[10]

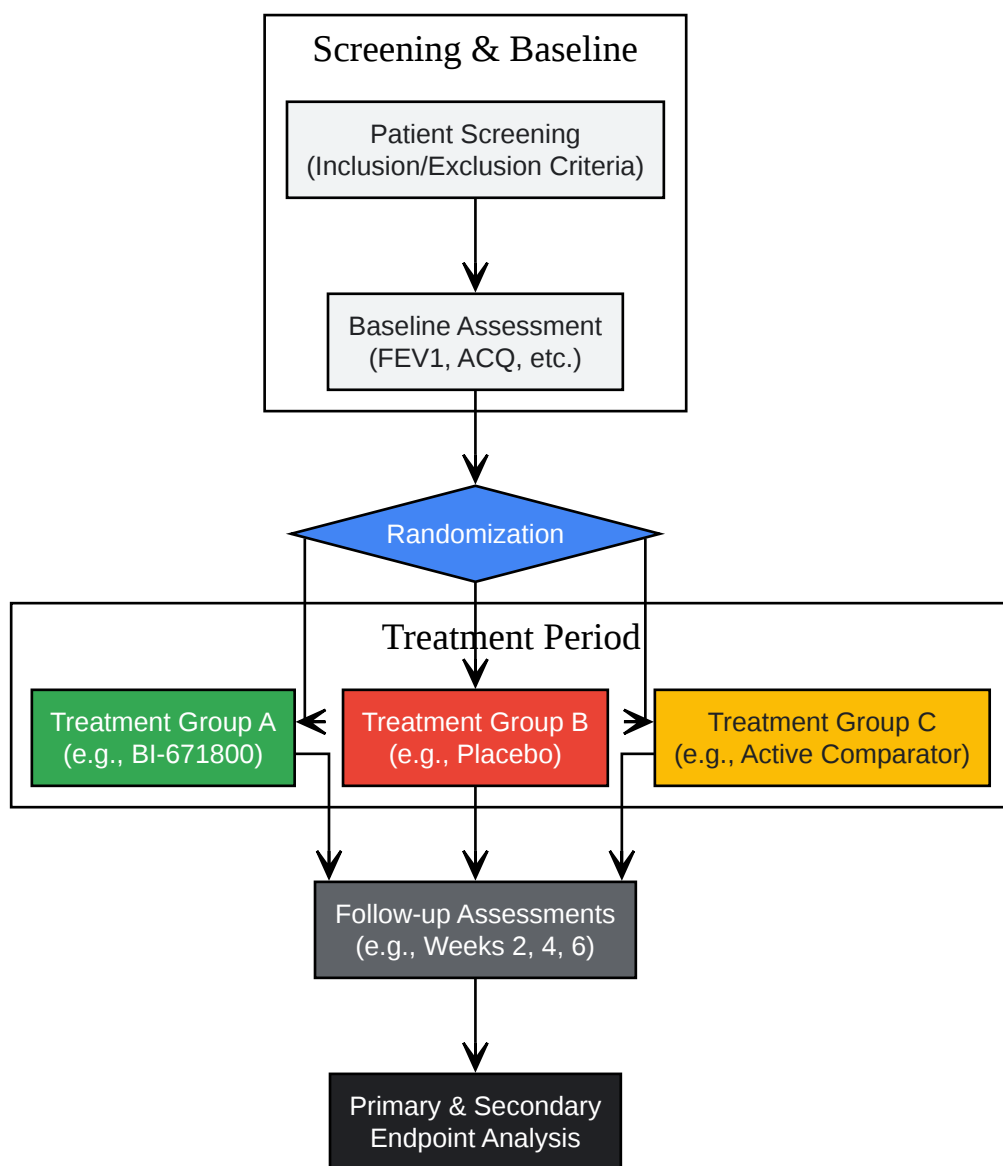
- Patient Population:
  - Trial 1 (Controller-Naïve): Symptomatic adults with asthma who were not using inhaled corticosteroids.[10]
  - Trial 2 (Add-on to ICS): Patients with asthma who remained symptomatic despite being on a stable dose of inhaled fluticasone.[10]
- Interventions:
  - Trial 1: **BI-671800** (50, 200, or 400 mg twice daily), fluticasone propionate (220 µg twice daily), or placebo for 6 weeks.[3]
  - Trial 2: **BI-671800** (400 mg twice daily), montelukast (10 mg once daily), or placebo for 6 weeks, in addition to their existing ICS therapy.[3]
- Primary Endpoint: Change from baseline in trough forced expiratory volume in 1 second (FEV1) percent predicted.[3]
- Secondary Endpoints: May include changes in Asthma Control Questionnaire (ACQ) scores, rescue medication use, and safety assessments.
- Randomization and Blinding: Patients are randomly assigned to treatment groups, and both patients and investigators are blinded to the treatment allocation. A double-dummy design may be used to maintain blinding when comparing different formulations (e.g., inhaled vs. oral).

Phase IIa, Randomized, Double-Blind, Incomplete Block Crossover Trial[4]

- Patient Population: Adult patients with symptomatic asthma on inhaled corticosteroid therapy. [4]
- Interventions: Patients received **BI-671800** (400 mg once daily in the morning, 400 mg once daily in the evening, or 200 mg twice daily) and placebo, each for a 4-week treatment period,

in a crossover fashion.[4]

- Primary Endpoint: Change from baseline in trough FEV1 percent predicted after 4 weeks of treatment.[4]
- Secondary Endpoint: Change in Asthma Control Questionnaire (ACQ) score.[4]



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Generalized Clinical Trial Workflow

## Conclusion



The validation of CRTH2 as a therapeutic target in asthma is supported by a strong biological rationale, preclinical efficacy in relevant animal models, and clinical data demonstrating a modest improvement in lung function in asthma patients. **BI-671800**, as a potent and selective CRTH2 antagonist, has been instrumental in this validation process. While the clinical efficacy observed to date has been modest, there is evidence to suggest that patient populations with higher eosinophil counts may derive greater benefit from CRTH2 antagonism.<sup>[1]</sup> Further research is warranted to identify the specific asthma phenotypes most likely to respond to this therapeutic approach and to explore the potential of **BI-671800** in combination with other asthma therapies. This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working on novel treatments for asthma.

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